![molecular formula C11H17NO3S B2392389 Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034606-89-6](/img/structure/B2392389.png)
Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate
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Description
Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a thioester derivative of pyrrolidine and has been found to exhibit promising pharmacological properties. In
Scientific Research Applications
- Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate can serve as a precursor for γ-lactam synthesis. Researchers have developed a straightforward route to 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents . This method involves Lewis acid-catalyzed opening of the cyclopropane with primary amines (such as anilines or benzylamines), followed by in situ lactamization and dealkoxycarbonylation. The resulting pyrrolidin-2-ones have broad applicability and can be used in subsequent chemistry to obtain nitrogen-containing polycyclic compounds relevant to medicinal chemistry and pharmacology.
- 1,5-Diarylpyrrolidin-2-ones, including derivatives of Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate, exhibit potential as selective and effective inhibitors of histone deacetylases (HDACs) 5 and 6 . HDAC inhibitors play a crucial role in epigenetic regulation and have implications in cancer therapy.
- Some 1,5-diarylpyrrolidin-2-ones, like Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate, have been investigated as cannabinoid receptor 1 (CB1) modulators . CB1 receptors are involved in various physiological processes, including pain perception and appetite regulation.
- Certain pyrrolidin-2-ones, including those derived from Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate, act as cyclin-dependent kinase (CDK) inhibitors . CDKs play a critical role in cell cycle regulation, and their dysregulation is associated with cancer.
- Tankyrase inhibitors have potential therapeutic applications in cancer treatment. Some pyrrolidin-2-ones fall into this category, and further exploration of Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate derivatives may reveal promising tankyrase inhibitors .
- Beyond the specific applications mentioned above, the diverse derivatives of Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate can be valuable building blocks for designing novel nitrogen-containing polycyclic compounds. These compounds may find applications in drug discovery, medicinal chemistry, and pharmacology .
γ-Lactam Synthesis
Histone Deacetylase Inhibitors
Cannabinoid Receptor Modulation
Cyclin-Dependent Kinase Inhibition
Tankyrase Inhibition
Medicinal Chemistry and Pharmacology
properties
IUPAC Name |
methyl 2-[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-15-10(13)7-16-9-4-5-12(6-9)11(14)8-2-3-8/h8-9H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNVYSUDNMCPNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate |
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